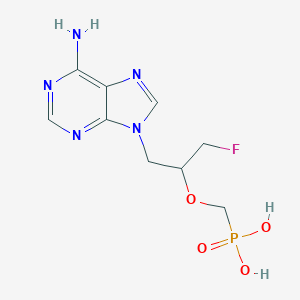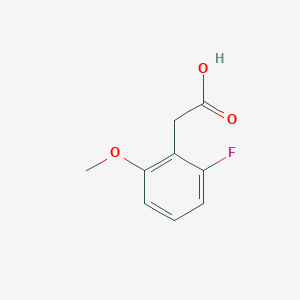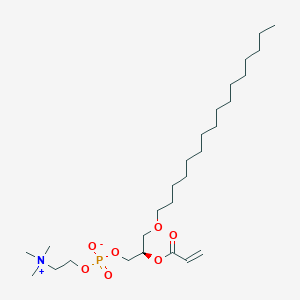
1-hexadecyl-2-(2E-propionyl)-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-hexadecyl-2-(2E-propionyl)-sn-glycero-3-phosphocholine, commonly known as Miltefosine, is a synthetic phospholipid that was first developed as an antitumor agent. However, it was later found to have broad-spectrum activity against various parasites, including Leishmania, Trypanosoma, and Plasmodium. Miltefosine is a lipophilic compound that can penetrate cell membranes and disrupt their function, making it a promising therapeutic agent for various diseases.
Applications De Recherche Scientifique
Structural Biology and Spectroscopy : Phospholipid mixtures forming bilayered micelles (bicelles) are extensively used in molecular biophysics for spectroscopic studies of membrane-bound peptides and soluble protein structures. The stability and organization of these bicelles, comprising various phosphocholine compounds, are crucial under different conditions like temperature, pH, and ionic strength. This has been studied using techniques like nuclear magnetic resonance (NMR) and atomic force microscopy (AFM), revealing their potential in conformational studies of proteins involved in biological membrane interactions (Wu et al., 2010).
Monolayer Studies and Thermodynamics : Amide phospholipids, closely related to 1-hexadecyl-2-(2E-propionyl)-sn-glycero-3-phosphocholine, have been investigated at the air/subphase interface. The study involved analyzing the phase behavior and thermodynamics of these phospholipids using techniques like Brewster angle microscopy and Grazing incidence X-ray diffraction (GIXD). The findings contribute to understanding the two-dimensional domain structures and critical temperatures, offering insights into the thermodynamic behavior of similar phospholipid systems (Zhai et al., 2004).
Liposome-Based Drug Delivery : The concept of enzymatically activated liposome-based drug delivery using masked antitumor ether lipids (AELs) has been explored. This approach leverages the cytotoxic properties and membrane permeability enhancing properties of AELs, aiming for an enhanced drug diffusion into cells. The study involved synthesizing prodrugs of AELs and investigating their enzymatic degradation, which results in the release of AELs, thereby demonstrating a potential pathway for drug delivery systems (Andresen et al., 2004).
Propriétés
Numéro CAS |
135566-25-5 |
|---|---|
Nom du produit |
1-hexadecyl-2-(2E-propionyl)-sn-glycero-3-phosphocholine |
Formule moléculaire |
C27H54NO7P |
Poids moléculaire |
535.7 g/mol |
Nom IUPAC |
[(2R)-3-hexadecoxy-2-prop-2-enoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C27H54NO7P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-22-32-24-26(35-27(29)7-2)25-34-36(30,31)33-23-21-28(3,4)5/h7,26H,2,6,8-25H2,1,3-5H3/t26-/m1/s1 |
Clé InChI |
FZTHXYOLVRRAMJ-AREMUKBSSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C=C |
SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C=C |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C=C |
Synonymes |
1-O-hexadecyl-2-acrylyl-sn-glycero-3-phosphocholine acrylyl-PAF |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



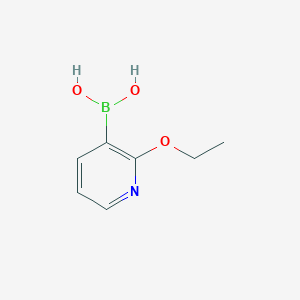

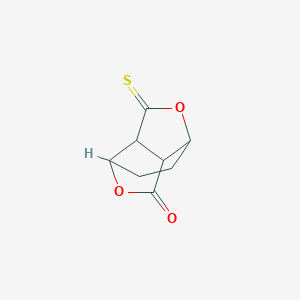


![(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid](/img/structure/B151138.png)

![N-[4-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B151142.png)



